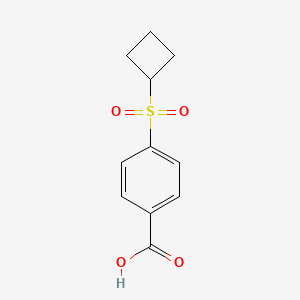![molecular formula C11H8N4 B2995232 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 129303-82-8](/img/structure/B2995232.png)
1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine
Descripción general
Descripción
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine belongs to the class of triazolopyridine . It is a five-membered heteroaromatic ring fused pyridine derivative . These types of compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .Molecular Structure Analysis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Chemical Reactions Analysis
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a molecular weight of 196.21 . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Aplicaciones Científicas De Investigación
Anticancer Research
Scientific Field
Medicinal Chemistry, Oncology
Summary
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.
Experimental Procedures
- Synthesis : Various synthetic methods have been employed to prepare these compounds, including click chemistry approaches and multicomponent reactions .
Results
- Cytotoxicity : Some 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives exhibit potent antiproliferative effects against cancer cells. For example, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated an IC50 of 2 μM against MV4-11 leukemia cells .
Pesticide Synthesis
Scientific Field
Agrochemicals, Organic Synthesis
Summary
1,2,3-Triazolo[4,5-c]pyridine serves as a starting reagent in the synthesis of specific pesticides. For instance, it contributes to the preparation of 2,4,8,10-tetranitro-5H-pyrido[3",2":4’,5’]-[1,2,3]triazolo[1’,2’]-[1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt .
Experimental Procedures
Results
Fatty Acid-Binding Proteins (FABPs) Research
Scientific Field
Biochemistry, Drug Discovery
Summary
1,2,3-Triazolo[4,5-c]pyridine derivatives have been investigated as potential therapeutic agents targeting FABP4 and FABP5. These proteins play roles in disorders like dyslipidemia, coronary heart disease, and diabetes .
Experimental Procedures
Results
Click Chemistry Applications
Scientific Field
Organic Chemistry, Chemical Biology
Summary
1,2,3-Triazoles are widely used in click chemistry reactions. Researchers employ them for bioconjugation, fluorescent imaging, and materials science applications .
Experimental Procedures
Results
Propiedades
IUPAC Name |
1-phenyltriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELYOBDSJCMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Synthesis routes and methods
Procedure details










Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)




![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)

![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)

![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)
![N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2995171.png)